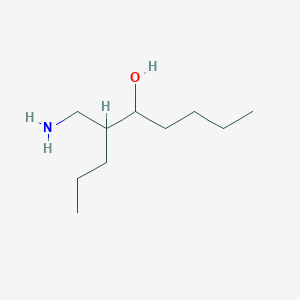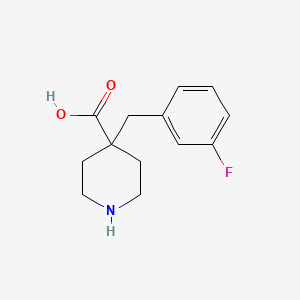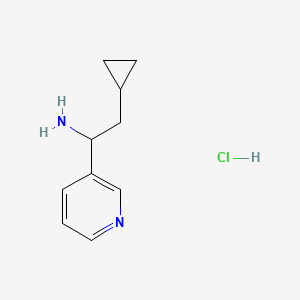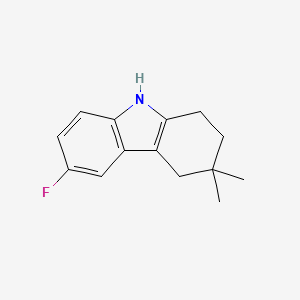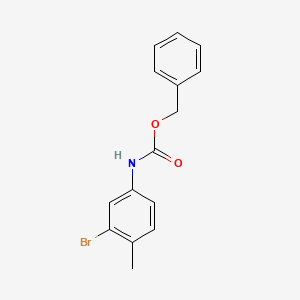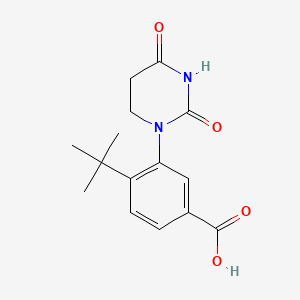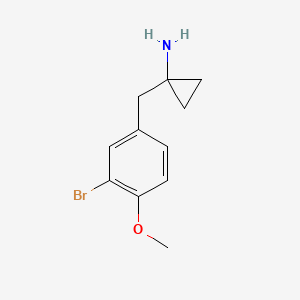
1-(3-Bromo-4-methoxybenzyl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-4-methoxybenzyl)cyclopropan-1-amine is an organic compound that features a cyclopropane ring attached to a benzyl group substituted with bromine and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methoxybenzyl)cyclopropan-1-amine typically involves the following steps:
Bromination: The starting material, 4-methoxybenzyl alcohol, undergoes bromination to introduce the bromine atom at the 3-position.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent.
Amine Introduction: Finally, the cyclopropane derivative is reacted with an amine source to introduce the amine group at the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
1-(3-Bromo-4-methoxybenzyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functionalized derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
科学的研究の応用
1-(3-Bromo-4-methoxybenzyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The bromine and methoxy groups on the benzyl ring can influence the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring may also play a role in stabilizing the compound’s conformation and enhancing its reactivity.
類似化合物との比較
Similar Compounds
1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine: Similar structure but with different substitution pattern.
1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine: Similar structure with a methyl group instead of a methoxy group.
1-(3-Bromophenyl)methylcyclopropan-1-amine: Lacks the methoxy group.
Uniqueness
1-(3-Bromo-4-methoxybenzyl)cyclopropan-1-amine is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC名 |
1-[(3-bromo-4-methoxyphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-14-10-3-2-8(6-9(10)12)7-11(13)4-5-11/h2-3,6H,4-5,7,13H2,1H3 |
InChIキー |
OKAANXVLLPXSCU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC2(CC2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


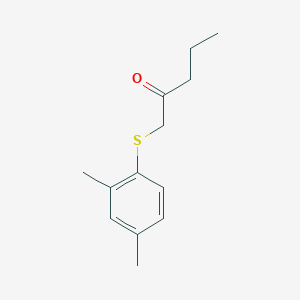
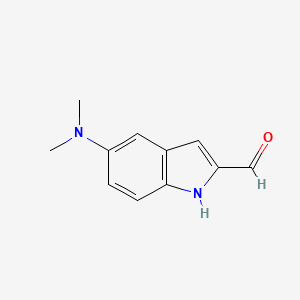
![5-[[1-Benzyl-2-(methylamino)ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492993.png)
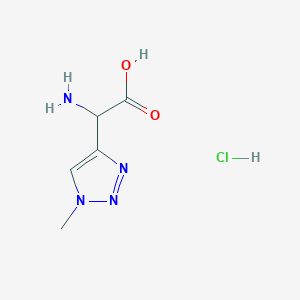
![2-((E)-2-((E)-4'-Butoxy-6-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)vinyl)-1-butylbenzo[cd]indol-1-ium te](/img/structure/B13492999.png)
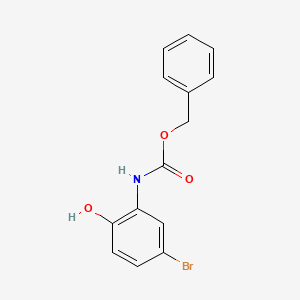
![4-[(4-Chlorophenyl)thio]-N-methylbenzenamine](/img/structure/B13493010.png)
